Centanafadine

Transporter binding Monoamine reuptake IC50

Centanafadine (CAS 924012-43-1) addresses the need for a non-stimulant ADHD tool compound with a unique unbalanced triple reuptake inhibition profile (NET:DAT:SERT ≈1:6:14). It provides: • Human PET-confirmed transporter occupancy (NET 64-82%, DAT 47%, SERT 44%) • Microdialysis-verified prefrontal NE (+375%), DA (+300%), striatal DA (+400%) • MAIC-validated tolerability advantages (12-13 pp insomnia reduction vs. stimulants) • Low abuse liability confirmed in human HAL study ≥98% purity; shipped ambient; for research use only.

Molecular Formula C15H15N
Molecular Weight 209.29 g/mol
CAS No. 924012-43-1
Cat. No. B1258622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCentanafadine
CAS924012-43-1
Molecular FormulaC15H15N
Molecular Weight209.29 g/mol
Structural Identifiers
SMILESC1C2C1(CNC2)C3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C15H15N/c1-2-4-12-7-13(6-5-11(12)3-1)15-8-14(15)9-16-10-15/h1-7,14,16H,8-10H2/t14-,15+/m1/s1
InChIKeyHKHCSWPSUSWGLI-CABCVRRESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Centanafadine NDSRI Mechanism & ADHD Development Status


Centanafadine (EB-1020, CTN) is a small-molecule norepinephrine, dopamine, and serotonin reuptake inhibitor (NDSRI) with a stereospecific (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane core structure [1]. The compound exhibits an unbalanced triple reuptake inhibition profile, with highest potency at the norepinephrine transporter (NET), approximately one-sixth potency at the dopamine transporter (DAT), and one-fourteenth potency at the serotonin transporter (SERT) [2]. Centanafadine is under investigation primarily for attention-deficit/hyperactivity disorder (ADHD) across pediatric, adolescent, and adult populations, with an NDA submitted to the FDA in November 2025 and Priority Review granted in January 2026 [3]. Its non-stimulant classification and NDSRI mechanism differentiate it from both classical stimulants (methylphenidate, amphetamine derivatives) and selective norepinephrine reuptake inhibitors (atomoxetine, viloxazine), positioning it for research applications requiring balanced monoaminergic modulation with reduced abuse liability potential [4].

Centanafadine Unique Transporter Occupancy Ratio


Centanafadine's pharmacological profile cannot be replicated by any currently approved ADHD monotherapy or simple combination of agents due to its unique, unbalanced triple reuptake inhibition ratio (NET:DAT:SERT potency of approximately 1:6:14) [1]. Unlike methylphenidate (primarily DAT/NET inhibitor with minimal SERT activity), lisdexamfetamine (DAT/NET-preferring with indirect release effects), atomoxetine (selective NET inhibitor), or viloxazine (NET-preferring with moderate SERT activity), centanafadine achieves distinct in vivo transporter occupancy patterns at therapeutic concentrations—high NET occupancy with moderate DAT and SERT occupancy [2]. This occupancy profile, confirmed via positron emission tomography (PET) studies in humans, yields a safety and tolerability signature that differs quantitatively from all comparator agents in matching-adjusted indirect comparisons (MAICs), including significantly lower rates of insomnia versus methylphenidate, decreased appetite versus lisdexamfetamine, and nausea versus atomoxetine [3][4]. Substitution with any single-mechanism agent would fundamentally alter the pharmacodynamic balance and the risk-benefit profile established in the centanafadine clinical development program, precluding generic interchangeability without direct comparative data.

Centanafadine Differentiation Evidence vs. ADHD Comparators


In Vitro Transporter IC50 vs. NDSRI Comparators

Centanafadine exhibits an unbalanced triple reuptake inhibition profile with human transporter IC50 values of 6 nM (NET), 38 nM (DAT), and 83 nM (SERT), yielding a NET:DAT:SERT potency ratio of approximately 1:6:14 [1][2]. This profile contrasts with other investigational triple reuptake inhibitors such as DOV 216,303 (NET 96 nM, DAT 13 nM, SERT 19 nM; ratio approximately 5:1:1.5) and NS-2359/GSK-372475 (NET 7 nM, DAT 30 nM, SERT 52 nM; ratio approximately 1:4:7.5), demonstrating centanafadine's unique NET-preferring, SERT-sparing signature [3][4]. The compound's preferential inhibition of NET and DAT over SERT is distinct from balanced triple inhibitors and aligns with the pharmacodynamic objective of enhancing noradrenergic and dopaminergic neurotransmission in prefrontal cortex circuits critical for ADHD symptom control while minimizing serotonergic contributions to side effects [1].

Transporter binding Monoamine reuptake IC50 NET DAT SERT

PET Transporter Occupancy vs. Stimulant Comparators

In a Phase 1 PET study in healthy male adults receiving centanafadine sustained-release 400 mg/day, high NET occupancy and moderate DAT (47%) and SERT (44%) occupancy were observed at peak plasma concentrations (1400 ng/mL) [1][2]. The estimated in vivo affinity ratios were NET/DAT = 11.9 ± 6.0, NET/SERT = 13.3 ± 7.0, and DAT/SERT = 1.1 ± 0.2 [1]. This occupancy pattern differs fundamentally from methylphenidate, which at therapeutic doses (0.5 mg/kg oral) achieves 50-60% DAT occupancy with negligible SERT occupancy, and from atomoxetine, which achieves ~40% NET occupancy at 60-80 mg/day with minimal DAT or SERT engagement [3][4]. The moderate dual DAT/SERT occupancy at therapeutic centanafadine concentrations (approximately 45% each) is a distinctive feature not observed with any currently approved ADHD medication and may contribute to the compound's unique clinical profile.

PET imaging Transporter occupancy NET DAT SERT Centanafadine

Short-Term Safety vs. Methylphenidate (MAIC)

In an anchored matching-adjusted indirect comparison (MAIC) using pooled individual patient data from two centanafadine Phase 3 trials (NCT03605680, NCT03605836) and aggregate data from a methylphenidate extended-release trial (NCT02139124), centanafadine exhibited a significantly better safety profile at Week 4 relative to methylphenidate [1]. Specifically, centanafadine was associated with a significantly lower risk of insomnia (risk difference: -9.46 percentage points; p < 0.05) and initial insomnia (risk difference: -4.68 percentage points; p < 0.05) [1]. There was no significant difference in efficacy between treatments as measured by mean change from baseline in AISRS/ADHD-RS-5 score [1]. This quantitative insomnia advantage is clinically meaningful given that sleep disturbance is a common driver of stimulant discontinuation in ADHD populations.

MAIC Safety Insomnia Adverse events Methylphenidate

Long-Term Safety vs. ADHD Comparators (MAIC)

A long-term MAIC analysis comparing centanafadine (NCT03605849) with lisdexamfetamine (NCT00337285), methylphenidate (NCT00326300), and atomoxetine (NCT00190736) at up to 52 weeks demonstrated statistically significantly lower adverse event rates for centanafadine across multiple domains [1][2]. Key risk differences (percentage points) included: versus lisdexamfetamine—upper respiratory tract infection (18.75), insomnia (12.47), dry mouth (12.33); versus methylphenidate—decreased appetite (20.25), headache (18.53), insomnia (12.65); versus atomoxetine—nausea (26.18), dry mouth (25.07), fatigue (13.95) (all p < 0.05) [1][2]. Efficacy, as measured by AISRS/ADHD-RS score change, was lower than lisdexamfetamine (6.15-point difference; p < 0.05) but non-different from methylphenidate (1.75-point difference; p = 0.13) and atomoxetine (1.60-point difference; p = 0.21) [1][3].

MAIC Long-term safety Adverse events Lisdexamfetamine Atomoxetine

Safety Differentiation vs. Viloxazine ER (MAIC)

In an anchored MAIC comparing centanafadine with viloxazine extended-release (ER) in adults with ADHD, centanafadine demonstrated a significantly better short-term safety profile [1][2]. Compared with viloxazine ER, centanafadine was associated with a significantly lower risk of fatigue (risk difference: -11.07 percentage points), insomnia (-10.67 percentage points), nausea (-7.57 percentage points), and constipation (-4.63 percentage points) (all p < 0.05) [1]. There was no statistically significant difference in the change in AISRS score between the two treatments, indicating comparable (non-different) efficacy [1][3]. This quantitative safety advantage over viloxazine ER, a non-stimulant NET inhibitor with moderate SERT activity, highlights centanafadine's differentiated tolerability profile even within the non-stimulant class.

MAIC Viloxazine Safety Fatigue Insomnia Nausea

Preclinical Microdialysis: Monoamine Elevation in Rat Brain

In vivo microdialysis studies in rats demonstrate that centanafadine administration produces robust, preferential elevation of extracellular norepinephrine (NE) and dopamine (DA) concentrations in the prefrontal cortex, with peak increases of 375% and 300% above baseline, respectively [1][2]. Additionally, centanafadine increases extracellular DA concentrations in the striatum to 400% of baseline levels [1]. This neurochemical profile—marked prefrontal cortex catecholamine elevation with additional striatal dopaminergic effects—differs from selective NET inhibitors (e.g., atomoxetine), which elevate prefrontal DA via NET-mediated clearance inhibition but produce minimal striatal DA changes, and from DAT-selective stimulants (e.g., methylphenidate), which produce robust striatal DA increases but less prefrontal selectivity [3]. The compound's balanced prefrontal NE/DA elevation coupled with moderate striatal DA increases provides a distinct preclinical signature predictive of procognitive and attentional effects with a potentially different motoric and reinforcing profile compared to classical stimulants [1].

Microdialysis Prefrontal cortex Striatum Norepinephrine Dopamine In vivo

Centanafadine Research & Procurement Applications


Long-Term Safety Comparative Effectiveness Research

Procurement of centanafadine is indicated for head-to-head or network meta-analysis studies comparing long-term safety and tolerability outcomes in adult ADHD populations. The MAIC-derived risk differences at 52 weeks provide a quantitative foundation for study design: centanafadine demonstrates significantly lower rates of insomnia (12-13 percentage point reduction vs. both lisdexamfetamine and methylphenidate), nausea (26 percentage point reduction vs. atomoxetine), and decreased appetite (20 percentage point reduction vs. methylphenidate) [1]. Researchers designing comparative safety studies can leverage these effect sizes for power calculations and to justify centanafadine as the investigational comparator arm when evaluating novel ADHD candidates with a tolerability-focused value proposition [1][2].

Preclinical ADHD Modeling with Triple Reuptake Inhibition

Centanafadine is the appropriate tool compound for preclinical in vivo studies requiring simultaneous elevation of prefrontal cortex norepinephrine (+375%), prefrontal dopamine (+300%), and striatal dopamine (+400%) [1]. This regional neurochemical profile, validated via microdialysis in rat models, cannot be achieved using standard selective NET inhibitors (atomoxetine, which lacks striatal DA effects) or DAT-selective stimulants (methylphenidate, which produces less prefrontal selectivity) [1][2]. Behavioral studies demonstrate that centanafadine dose-dependently reduces immobility in the mouse tail suspension test to 13% of control levels without stimulating locomotor activity in adult rats, and suppresses hyperactivity in the 6-hydroxydopamine neonatal lesion model—a well-established animal model for ADHD [1][3].

PET Imaging of Transporter Occupancy Patterns

Centanafadine serves as a reference NDSRI for PET occupancy studies requiring a compound with established human in vivo occupancy data. At therapeutic doses (400 mg/day sustained-release), centanafadine achieves high NET occupancy (estimated TOmax 64-82%), moderate DAT occupancy (47%), and moderate SERT occupancy (44%) at peak plasma concentrations of 1400 ng/mL [1]. This occupancy dataset, generated using validated radioligands (¹⁸F-FE-PE2I for DAT, ¹¹C-DASB for SERT), provides a benchmark for evaluating novel triple reuptake inhibitors and enables occupancy-based pharmacokinetic-pharmacodynamic modeling in human subjects [1][2]. The established in vivo affinity ratios (NET/DAT 11.9, NET/SERT 13.3, DAT/SERT 1.1) facilitate cross-study comparisons and dose selection for future PET investigations [1].

Abuse Liability Studies for Non-Stimulant ADHD Drugs

Procurement of centanafadine is indicated for research protocols evaluating the abuse liability continuum of ADHD pharmacotherapies. Centanafadine has been directly assessed in a five-arm human abuse liability (HAL) study comparing two centanafadine doses to Schedule II stimulants (d-amphetamine, lisdexamfetamine) and placebo in recreational stimulant users [1][2]. Preclinical and clinical data from the NDA submission indicate a low potential for abuse and dependence, distinguishing centanafadine from Schedule II stimulants [3]. This established abuse liability dataset supports centanafadine's use as a comparator in studies seeking to quantify the abuse potential of novel ADHD agents or to investigate the relationship between transporter occupancy profiles and reinforcing effects in controlled human laboratory paradigms [2].

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